molecular formula C22H18N2O4 B114321 Famoxadone CAS No. 131807-57-3

Famoxadone

Cat. No.: B114321
CAS No.: 131807-57-3
M. Wt: 374.4 g/mol
InChI Key: PCCSBWNGDMYFCW-UHFFFAOYSA-N
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Description

Famoxadone is a fungicide used to protect agricultural products against various fungal diseases on fruiting vegetables, tomatoes, potatoes, cucurbits, lettuce, and grapes . It is known for its unique chemical structure and mode of action, which differentiates it from other fungicides.

Mechanism of Action

Target of Action

Famoxadone primarily targets the Cytochrome b-c1 complex in the mitochondrial respiratory chain . This complex plays a crucial role in cellular respiration, a process that generates ATP, the energy currency of the cell .

Mode of Action

This compound inhibits the mitochondrial respiratory chain at complex III (ubiquinol: cytochrome c oxidoreductase) . This inhibition results in decreased production of ATP, disrupting the energy supply of the cell . This disruption is particularly detrimental to fungi, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain . By inhibiting complex III, this compound disrupts the electron transport chain, a series of reactions that are crucial for ATP production . This disruption leads to an energy crisis within the cell, ultimately causing cell death .

Result of Action

The primary result of this compound’s action is the death of fungal cells. By disrupting ATP production, this compound induces an energy crisis within the cell, leading to cell death . This makes this compound an effective fungicide for controlling various fungal diseases on fruiting vegetables, tomatoes, potatoes, curcurbits, lettuce, and grapes .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, it has been found to be relatively stable at pH 5, but hydrolyses rapidly in pH 7 and 9 buffer solutions . Furthermore, studies have shown that this compound presents distinct inhibitory activities among different fungal species, indicating that its efficacy can vary depending on the specific target organism .

Biochemical Analysis

Biochemical Properties

Famoxadone plays a crucial role in biochemical reactions by inhibiting the mitochondrial respiratory chain at complex III. This inhibition leads to a decrease in ATP production, which is essential for the energy metabolism of fungal cells . This compound interacts with several biomolecules, including cytochrome b-c1 complex subunits and cytochrome c1, heme protein . These interactions disrupt the electron transport chain, ultimately leading to the death of the fungal cells.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the mitochondrial respiratory chain, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to be highly toxic to fish and aquatic invertebrates and moderately toxic to other aquatic organisms, earthworms, and honeybees . It is also considered a neurotoxicant and a known eye and skin irritant .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the cytochrome b-c1 complex subunits and cytochrome c1, heme protein . By inhibiting the mitochondrial respiratory chain at complex III, this compound disrupts the electron transport chain, leading to decreased ATP production . This inhibition results in the death of fungal cells due to energy depletion.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown distinct temporal effects. The degradation of this compound in cucurbits and soil has been studied, with half-life values ranging from 5.4 to 14.1 days . This compound is easily degraded and does not show stereoselective degradation in cucurbits and soil . Long-term effects on cellular function include its neurotoxicant properties and its ability to bioaccumulate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies, this compound has shown high acute toxicity to Eisenia foetida, with the R-(-)-famoxadone enantiomer presenting 167 times greater toxicity than the S-(+)-famoxadone enantiomer . High doses of this compound have been associated with neurotoxic effects and eye and skin irritation .

Metabolic Pathways

This compound is involved in metabolic pathways that include hydroxylation of the parent molecule to mono- and di-hydroxylated derivatives . These metabolites are primarily recovered from the faeces, while metabolites resulting from the cleavage of the oxazolidinedione ring moiety are recovered from the urine . This compound has low acute toxicity when administered by oral, dermal, and inhalation routes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive and aquaporin-dependent transport pathways . It mainly accumulates in the roots of tomato plants with limited translocation capacity to the upper parts . This compound’s low aqueous solubility and volatility contribute to its transport and distribution characteristics .

Subcellular Localization

The subcellular localization of this compound in tomato plants has been studied, showing that it mainly accumulates in the roots . The compound’s activity and function are influenced by its localization within the cells. This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, affecting its overall efficacy .

Chemical Reactions Analysis

Famoxadone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Famoxadone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Famoxadone is unique due to its oxazolidine-dione structure, which sets it apart from other fungicides like strobilurins. Similar compounds include:

This compound’s distinct chemical structure and mode of action make it a valuable tool in agricultural pest management.

Properties

IUPAC Name

3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCSBWNGDMYFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034588
Record name Famoxadone
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Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale cream-colored solid; [HSDB] White powder; [MSDSonline]
Record name Famoxadone
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Solubility

In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9, Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L, In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C)
Record name FAMOXADONE
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Density

1.31 g/cu cm at 22 °C
Record name FAMOXADONE
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Vapor Pressure

4.80X10-9 mm Hg at 20 °C
Record name FAMOXADONE
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Mechanism of Action

Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1.
Record name FAMOXADONE
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Color/Form

Pale cream powder

CAS No.

131807-57-3
Record name Famoxadone
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Record name Famoxadone [ISO:BSI]
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Record name Famoxadone
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Record name 2,4-Oxazolidinedione, 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)
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Record name FAMOXADONE
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Melting Point

140.3-141.8 °C
Record name FAMOXADONE
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Synthesis routes and methods I

Procedure details

A mixture of 14.3 g of ethyl 2-(4-phenoxyphenyl)lactate (34 g of a mixture containing 14.3 g of ethyl 2-(4-phenoxyphenyl)lactate and 19.7 g of diphenyl ether), 9.7 g of 1,1'-carbonyldiimidazole and 100 mL of methylene chloride was agitated at 25° C. for 19 h. Water (0.30 mL) was added and the mixture was agitated for 15 min. Then, 5 mL of acetic acid and 7.4 g of phenylhydrazine were added. After agitating at 25° C. for 24 h, 100 mL of water was added. The pH was lowered to 2 with hydrochloric acid, and the aqueous layer was removed. After washing the methylene chloride layer with 50 mL of water, the solvent was evaporated under vacuum. The oily residue was mixed with 150 mL hexane and 15 mL of ethyl acetate, heated to 65° C., cooled to 20° C., and then filtered. The solids were washed with 100 mL of a mixture of 20 mL ethyl acetate and 80 mL of hexane and then dried. The title product (15.2 g) was obtained with a m.p. of 137-139° C.
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-methyl-5-(4-phenoxyphenyl)-3-phenylamino-2-thioxooxazolidin-4-one (2 g, 0.0051 moles) in 50 mls of acetone (0.1M) was treated at room temperature with a solution of KHSO5OXONE®, 4.72 g, 0.0154 moles) in 20 mls of water. The white slurry was heated at 50° C. for two hours then cooled to room temperature and filtered. The residue was washed with fresh acetone and the filtrates were evaporated under reduced pressure until all the acetone distilled away. The residue was dissolved in methylene chloride and washed with water and brine. The organic layer was dried (MgSO4), filtered, and evaporated to give the crude product. Recrystallization from 1-chlorobutane and petroleum ether afforded 1.68 g (88% of theoretical) of pure product as a white solid with a melting point of 140°-142° C.
Name
5-methyl-5-(4-phenoxyphenyl)-3-phenylamino-2-thioxooxazolidin-4-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Famoxadone
Reactant of Route 2
Reactant of Route 2
Famoxadone

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